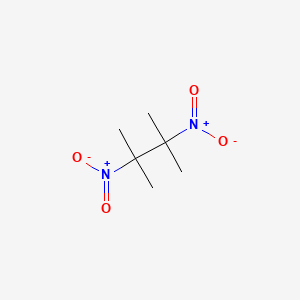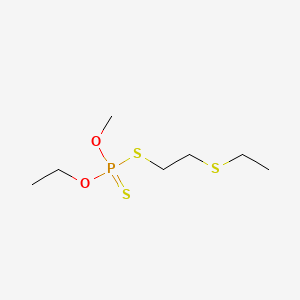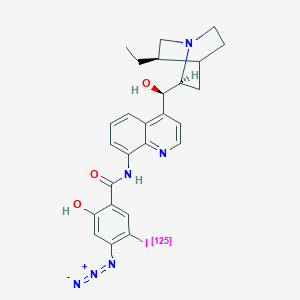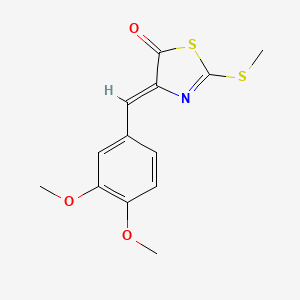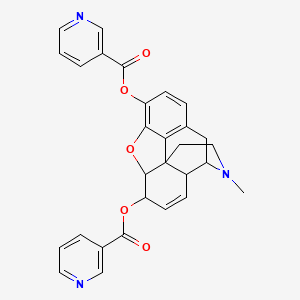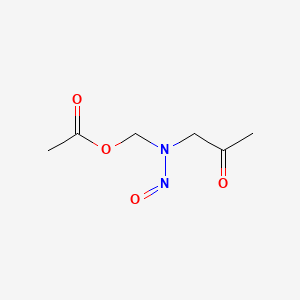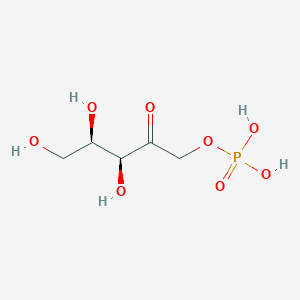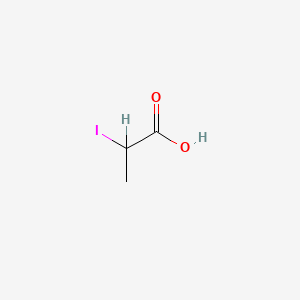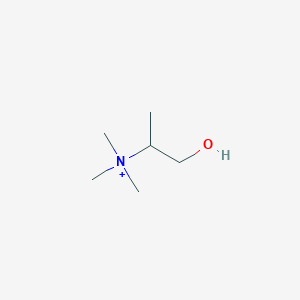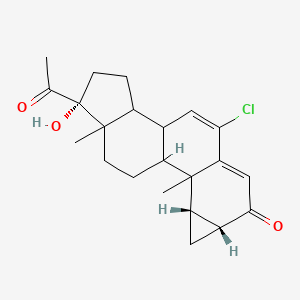
Ciproterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.
Applications De Recherche Scientifique
Glucocorticoid Receptor Antagonism
Cyproterone acetate has been identified as a compound that binds to the glucocorticoid receptor (GR). It is clinically used as an antiandrogen for various conditions, including prostate cancer and virilizing syndromes. Interestingly, despite its progestin properties, it shares a similar pharmacological profile with the antiprogestin mifepristone (RU486). Both cyproterone and RU486 have similar binding affinities for the GR and progesterone receptor, characterized as competitive antagonists of dexamethasone without intrinsic transactivating properties. This suggests potential new therapeutic profiles from compounds designed to selectively stabilize the inactive and active conformations of certain nuclear receptors (Honer et al., 2003).
Genotoxicity
A study on human lymphocyte chromosomes using chromosomal aberrations and sister chromatid exchanges as parameters indicated that cyproterone acetate exhibits genotoxic and cytotoxic effects in human peripheral blood cultures in vitro. This was observed at higher concentrations, suggesting a genotoxic potential of the compound (Siddique & Afzal, 2004).
Insights from Crystal Structure
The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate offers insights for ligand-induced conformational changes and structure-based drug design. This information is crucial for understanding how cyproterone acetate antagonizes the androgen receptor and glucocorticoid receptor (Bohl et al., 2007).
Interaction with Sex Hormone Binding Globulin
In vitro studies showed that cyproterone acetate selectively displaces estradiol from sex hormone binding globulin (SHBG) of female monkey plasma. This interaction is significant in understanding its clinical effects in the treatment of conditions like hirsutism (Srivastava, Dey & Roy, 2009).
Nanostructured Lipid Carriers for Skin Penetration
Research on nanostructured lipid carriers (NLCs) with different size ranges highlighted their potential in enhancing skin penetration and targeting hair follicles for treating skin disorders like acne and alopecia. The study revealed that CPA-NLC with average diameters of 100, 300, and 600 nm significantly increased drug penetration compared to free cyproterone acetate (Ghasemiyeh et al., 2019).
Application in Transgender Female Adolescents
A retrospective analysis of clinical and biochemical data from transgender female adolescents treated with cyproterone acetate, alone and in combination with estrogens, revealed its effectiveness in inducing feminizing changes, with minimal side effects and safety concerns (Tack et al., 2017).
Propriétés
Nom du produit |
Ciproterone |
|---|---|
Formule moléculaire |
C22H27ClO3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(3S,5R,15R)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12?,13-,14?,15?,16+,20?,21?,22+/m1/s1 |
Clé InChI |
DUSHUSLJJMDGTE-LXMMIWJPSA-N |
SMILES isomérique |
CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)[C@@H]5C[C@@H]5C34C)Cl)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



